

# solubility of 2-Methyl-2-thiopseudourea sulfate in water and organic solvents.

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## Compound of Interest

Compound Name: 2-Methyl-2-thiopseudourea sulfate

Cat. No.: B1294348

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## Solubility Profile of 2-Methyl-2-thiopseudourea Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-Methyl-2-thiopseudourea sulfate**, a compound of significant interest in pharmaceutical and agrochemical research. This document summarizes available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents key molecular interactions and synthesis pathways through structured diagrams.

## Core Topic: Solubility of 2-Methyl-2-thiopseudourea Sulfate

**2-Methyl-2-thiopseudourea sulfate**, also known as S-Methylisothiurea sulfate (SMT), is a white crystalline powder.<sup>[1][2]</sup> Its solubility is a critical parameter for its application in various fields, including its role as a potent non-selective inhibitor of nitric oxide synthase (NOS) isoforms.<sup>[1][2]</sup>

## Quantitative Solubility Data

The solubility of **2-Methyl-2-thiopseudourea sulfate** has been determined in aqueous and limited organic solvents. The available data is summarized in the table below for easy

comparison.

Solvent	Temperature (°C)	Solubility
Water	20	260 g/L[3]
Water	Not Specified	0.1 g/mL (clear, colorless solution)[3]
Methanol	Not Specified	4 g/L

It has been noted that **2-Methyl-2-thiopseudourea sulfate** is generally considered to be insoluble in most organic solvents.[4] However, its use in agrochemical formulations to enhance stability and solubility suggests some degree of solubility in specific organic systems, which warrants further experimental investigation.[5]

## Experimental Protocols for Solubility Determination

A precise and reproducible methodology is crucial for determining the solubility of **2-Methyl-2-thiopseudourea sulfate**. The following is a detailed experimental protocol based on the widely accepted shake-flask method for determining thermodynamic solubility. This method is suitable for generating reliable data for both aqueous and organic solvents.

### Principle

An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined by a suitable analytical method.

### Materials and Equipment

- **2-Methyl-2-thiopseudourea sulfate** (analytical grade)
- Solvents of interest (e.g., water, ethanol, DMSO, acetone, chloroform)
- Thermostatic shaker bath or incubator
- Analytical balance

- Vials with screw caps
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
- Volumetric flasks and pipettes

## Procedure

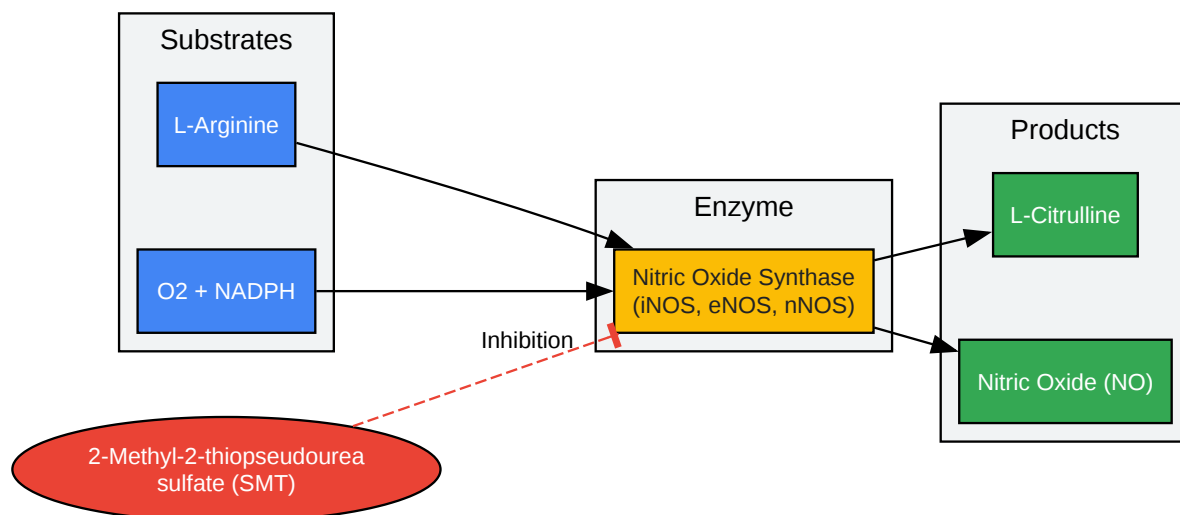
- **Preparation of Stock Standard Solutions:** Prepare a stock solution of **2-Methyl-2-thiopseudourea sulfate** of a known concentration in the chosen solvent to be used for calibration curve generation.
- **Sample Preparation:** Add an excess amount of **2-Methyl-2-thiopseudourea sulfate** to a series of vials, each containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
- **Equilibration:** Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Shake the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
- **Sample Collection and Preparation:** After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.
- **Filtration:** Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The filter material should be chemically compatible with the solvent.
- **Dilution:** If necessary, dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of **2-Methyl-2-thiopseudourea sulfate** in the diluted solution using a validated analytical method, such as HPLC.

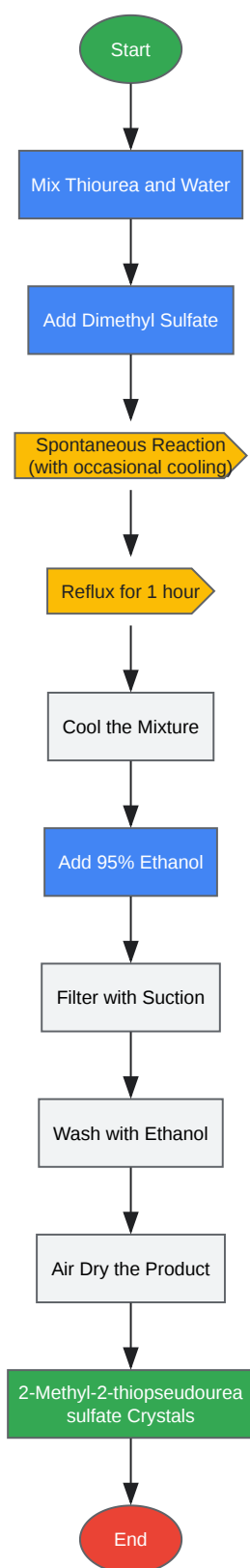
- **Data Analysis:** Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the solubility by taking the dilution factor into account. The results are typically expressed in g/L or mg/mL.

## Visualizations

### Signaling Pathway: Inhibition of Nitric Oxide Synthase

**2-Methyl-2-thiopseudourea sulfate** is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS).<sup>[1]</sup><sup>[6]</sup> It competes with the natural substrate, L-arginine, thereby blocking the production of nitric oxide (NO) and L-citrulline.<sup>[6]</sup>





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